molecular formula C19H18BrN3OS B2729363 1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887891-53-4

1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No. B2729363
CAS RN: 887891-53-4
M. Wt: 416.34
InChI Key: SJPVRDNOQLYVNL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has shown promising results in laboratory experiments.

Scientific Research Applications

Chemosensing and Molecular Docking

Acylthiourea derivatives, including those related to the quinoline family, have been synthesized and characterized for their chemosensing abilities. These compounds exhibit fluorescence emissions, enabling their application in fluorescence spectrophotometry for sensing purposes. Additionally, in silico studies have demonstrated their potential anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking analyses. Furthermore, these derivatives have shown promising antioxidant activities, suggesting their usefulness in scavenging free radicals and potentially contributing to disease prevention or treatment strategies (Kalaiyarasi et al., 2019).

Synthesis of Complex Molecules

Research has also focused on the synthesis of complex molecules, including those involving the thiourea group. For example, one study describes the one-step synthesis of quinolinic acid-phenyl ether (thioether), highlighting the method's simplicity and high yield, which could be of significant interest in synthetic organic chemistry and drug development (Gao Wen-tao, 2007). Another study elaborates on the synthesis of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives, indicating the broad applicability of this chemical framework in generating novel compounds that could be further evaluated for various biological activities (Cirrincione et al., 2014).

Antimicrobial and Mosquito Larvicidal Activity

A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones were synthesized and evaluated for their antibacterial, antifungal, and mosquito larvicidal activities. These compounds demonstrated significant efficacy against various microbial strains and mosquito larvae, showcasing the potential of thiourea-containing quinolines in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).

properties

IUPAC Name

1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-12-5-6-13-10-14(18(24)23-17(13)9-12)7-8-21-19(25)22-16-4-2-3-15(20)11-16/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVRDNOQLYVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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